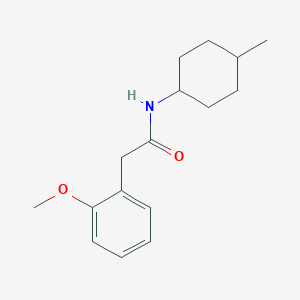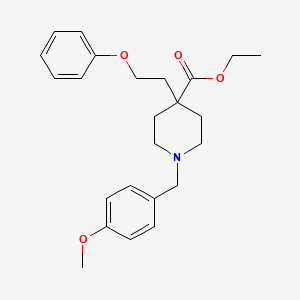
2-(2-methoxyphenyl)-N-(4-methylcyclohexyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-methoxyphenyl)-N-(4-methylcyclohexyl)acetamide, also known as MOCH-Acetamide, is a chemical compound that has been recently studied for its potential therapeutic applications. MOCH-Acetamide is a member of the acetamide family and has been shown to have promising effects in scientific research.
Wirkmechanismus
The mechanism of action of 2-(2-methoxyphenyl)-N-(4-methylcyclohexyl)acetamidede is not fully understood, but it is believed to act on the cannabinoid receptor CB2, which is involved in regulating inflammation and pain. 2-(2-methoxyphenyl)-N-(4-methylcyclohexyl)acetamidede may also act on other receptors in the brain, such as the TRPV1 receptor, which is involved in regulating pain.
Biochemical and Physiological Effects:
2-(2-methoxyphenyl)-N-(4-methylcyclohexyl)acetamidede has been shown to have a variety of biochemical and physiological effects in scientific research studies. It has been shown to reduce inflammation in the brain, reduce pain, and improve cognitive function. 2-(2-methoxyphenyl)-N-(4-methylcyclohexyl)acetamidede has also been shown to have antioxidant effects, which could be useful in the treatment of diseases related to oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(2-methoxyphenyl)-N-(4-methylcyclohexyl)acetamidede in lab experiments is that it has been shown to have low toxicity and is well-tolerated in animals. Additionally, 2-(2-methoxyphenyl)-N-(4-methylcyclohexyl)acetamidede has been shown to have a long half-life, which could be useful in the development of drugs that require sustained release. One limitation of using 2-(2-methoxyphenyl)-N-(4-methylcyclohexyl)acetamidede in lab experiments is that its mechanism of action is not fully understood, which could make it difficult to develop drugs that target specific pathways.
Zukünftige Richtungen
There are several future directions for research on 2-(2-methoxyphenyl)-N-(4-methylcyclohexyl)acetamidede. One direction is to further investigate its mechanism of action and identify specific pathways that it targets. Another direction is to explore its potential therapeutic applications in other areas, such as cancer and autoimmune diseases. Additionally, future research could focus on developing drugs that target 2-(2-methoxyphenyl)-N-(4-methylcyclohexyl)acetamidede's specific pathways and have improved efficacy and safety profiles.
In conclusion, 2-(2-methoxyphenyl)-N-(4-methylcyclohexyl)acetamidede is a chemical compound that has shown promising effects in scientific research studies. Its potential therapeutic applications, low toxicity, and long half-life make it an interesting candidate for further research. Future research could lead to the development of drugs that target specific pathways and have improved efficacy and safety profiles.
Synthesemethoden
The synthesis method for 2-(2-methoxyphenyl)-N-(4-methylcyclohexyl)acetamidede involves the reaction of 2-methoxybenzoyl chloride with 4-methylcyclohexylamine in the presence of a base. The resulting product is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(2-methoxyphenyl)-N-(4-methylcyclohexyl)acetamidede has been studied for its potential therapeutic applications in various scientific research studies. One study showed that 2-(2-methoxyphenyl)-N-(4-methylcyclohexyl)acetamidede has anti-inflammatory effects in the brain, which could be useful in the treatment of neuroinflammatory diseases such as Alzheimer's disease. Another study showed that 2-(2-methoxyphenyl)-N-(4-methylcyclohexyl)acetamidede has analgesic effects, which could be useful in the treatment of pain.
Eigenschaften
IUPAC Name |
2-(2-methoxyphenyl)-N-(4-methylcyclohexyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-12-7-9-14(10-8-12)17-16(18)11-13-5-3-4-6-15(13)19-2/h3-6,12,14H,7-11H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEAXBCGXEKMBQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)CC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-({[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5030473.png)
![N~2~-(3-bromophenyl)-N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5030478.png)
![ethyl 4-{[(5-hydroxy-3-pyridinyl)carbonyl]amino}butanoate hydrochloride](/img/structure/B5030491.png)
![4-(5-chloro-2-methylphenyl)-1-(hydroxymethyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5030493.png)
![2-(2,4-dimethoxyphenyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5030501.png)
![2-chloro-N-({[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5030505.png)
![N-{1-[1-(2-butynoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(3-fluorophenyl)urea](/img/structure/B5030510.png)
![N-[1-{[(4-methoxyphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5030523.png)
![(5-chloro-2-nitrophenyl)[2-(2-methoxyphenoxy)ethyl]amine](/img/structure/B5030530.png)

![1-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-(3'-chloro-3-biphenylyl)-4-piperidinecarboxamide](/img/structure/B5030548.png)
![5-{[4-(4-cyclohexyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]methyl}-2-methylpyrimidine trifluoroacetate](/img/structure/B5030553.png)
![2-[4-(4-fluorobenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5030566.png)
![2-ethoxyethyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]propanoate](/img/structure/B5030573.png)